
N-(4-(dimethylamino)phenethyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(dimethylamino)phenethyl)-2-methoxy-5-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group often found in therapeutic agents due to its biological activity. The structure of the compound suggests that it may have potential as a therapeutic agent, possibly in the treatment of diseases like Alzheimer's, as indicated by the inhibitory activity of similar sulfonamide derivatives on acetylcholinesterase, an enzyme associated with the disease .
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically begins with a reaction between an amine and a sulfonyl chloride in an aqueous solution, followed by treatment with various alkyl or aralkyl halides to produce a series of new compounds . For example, the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involves the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by subsequent reactions with different halides . This method could potentially be adapted to synthesize the compound by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques help confirm the identity and purity of the synthesized compounds. The molecular structure of the compound would likely be analyzed using similar methods to ensure accurate characterization.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including interactions with enzymes such as acetylcholinesterase. For instance, certain sulfonamide derivatives have been shown to competitively inhibit acetylcholinesterase, forming an enzyme-inhibitor complex . The compound "this compound" may also participate in similar biochemical interactions, which could be analyzed through kinetic studies and computational docking studies to understand its binding affinities and inhibitory effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are important for their potential therapeutic application. For example, poor water solubility can be a limiting factor for drug delivery, as seen with certain HIF-1 pathway inhibitors . Therefore, understanding and optimizing the physical and chemical properties of the compound would be crucial for its development as a drug candidate. This could involve modifying its structure to improve solubility and other pharmacological properties.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Therapeutics
A study by Abbasi et al. (2018) describes the synthesis of sulfonamides derived from 4-methoxyphenethylamine, showing that certain derivatives exhibit acetylcholinesterase inhibitory activity, comparable to Neostigmine methylsulfate. This suggests potential therapeutic applications in Alzheimer’s disease treatment through enzyme inhibition mechanisms, providing a basis for the design of potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields. These properties are significant for Type II photosensitizers in photodynamic therapy, indicating their potential application in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic and Computational Study
Murthy et al. (2018) conducted a synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide. Their research provides insights into the structural, electronic, and kinetic properties, highlighting the compound’s potential for further pharmaceutical applications (Murthy et al., 2018).
Antimicrobial and Antifungal Activity
Zareef et al. (2007) prepared a series of new benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, demonstrating in vitro anti-HIV and antifungal activities. This suggests their use as potential antimicrobial and antifungal agents (Zareef et al., 2007).
Gas-Liquid Chromatography
Vandenheuvel and Gruber (1975) explored N-dimethylaminomethylene derivatives for the gas-liquid chromatography of primary sulfonamides, indicating their utility in analytical chemistry for the precise measurement of sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-14-5-10-17(23-4)18(13-14)24(21,22)19-12-11-15-6-8-16(9-7-15)20(2)3/h5-10,13,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLPZIYUFTRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

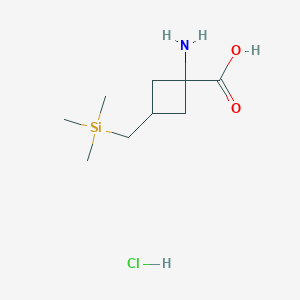
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)
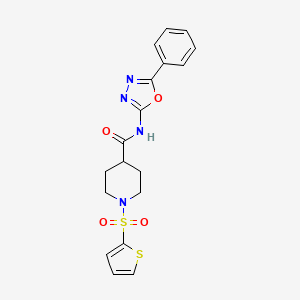
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)
![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)
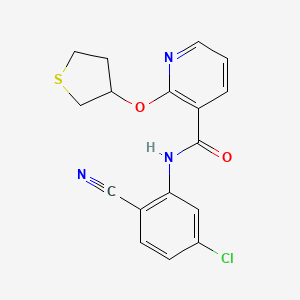
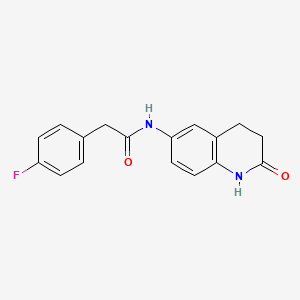
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)
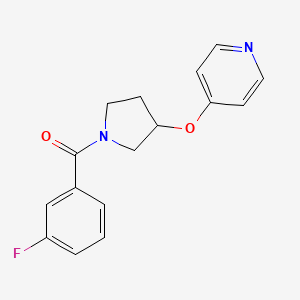
![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)